molecular formula C20H21NO4 B4993142 Methyl 4-{[(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino}benzoate

Methyl 4-{[(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino}benzoate

Cat. No.: B4993142
M. Wt: 339.4 g/mol
InChI Key: RKLTXQVJSYGVMF-UHFFFAOYSA-N
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Description

Methyl 4-{[(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino}benzoate is an organic compound with a complex structure that includes a benzoate ester, an amide linkage, and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Moiety: This step involves the hydrogenation of naphthalene to produce 5,6,7,8-tetrahydronaphthalene.

    Acetylation: The tetrahydronaphthalene is then reacted with acetic anhydride to form the acetylated derivative.

    Coupling with 4-Aminobenzoic Acid: The acetylated tetrahydronaphthalene is coupled with 4-aminobenzoic acid under appropriate conditions to form the amide linkage.

    Esterification: Finally, the carboxylic acid group of the 4-aminobenzoic acid is esterified with methanol to produce the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Naphthalene derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-{[(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-{[(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino}benzoate: Unique due to its specific combination of functional groups and structural features.

    Naphthalene Derivatives: Similar in having the naphthalene moiety but differ in other functional groups.

    Benzoate Esters: Share the ester functional group but differ in the rest of the structure.

Uniqueness

This compound is unique due to its specific combination of a tetrahydronaphthalene moiety, an amide linkage, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-24-20(23)15-6-9-17(10-7-15)21-19(22)13-25-18-11-8-14-4-2-3-5-16(14)12-18/h6-12H,2-5,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLTXQVJSYGVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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